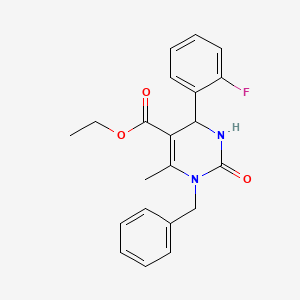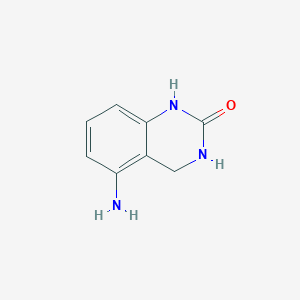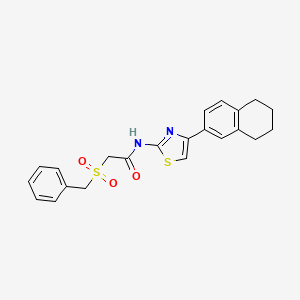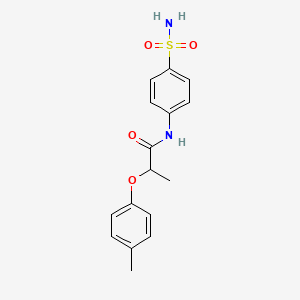
2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide is a compound that appears to be related to various sulfonamide derivatives, which are known for their medicinal properties, particularly in anticancer and antimicrobial applications. The structure of the compound suggests it contains a sulfonamide group, which is a common feature in many drugs, and a propanamide moiety, which could confer additional biological activity or solubility characteristics .
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves the reaction of sulfamoyl chloride with alcohols or phenols to form the corresponding sulfamates . In the case of 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide, a similar approach could be employed, possibly involving the protection of the sulfamate group to increase the stability of the compound during the synthesis process . The synthesis of related compounds has been reported to involve chemoselective Michael reactions, as well as novel thiation methods . These methods could potentially be adapted for the synthesis of 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. For instance, the quinoxaline ring has been identified as a suitable scaffold for carrying peptidomimetic side chains, which can be important for binding to biological targets . The presence of a 4-methylphenoxy group in the compound of interest could influence its binding affinity and overall biological activity. Molecular docking studies could be used to predict the binding affinity of the compound to various biological targets, similar to the studies conducted on related compounds .
Chemical Reactions Analysis
Sulfonamide compounds can undergo various chemical reactions, including hydroxylation, N-demethylation, O-methylation, and conjugation . These reactions are part of the metabolic fate of such compounds in biological systems and can significantly affect their pharmacokinetic and pharmacodynamic profiles. The specific chemical reactions that 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide would undergo could be elucidated through in vitro and in vivo studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and proton conductivity, are important for their practical applications . For example, sulfonated polyimides, which share the sulfonate group with the compound of interest, have been shown to possess good solubility in aprotic solvents and high thermal stability . These properties could be relevant for the development of 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide as a pharmaceutical agent, as they would affect its formulation and storage conditions.
Relevant Case Studies
Case studies involving sulfonamide derivatives have demonstrated their potential in treating various diseases. For instance, certain sulfonamide compounds have shown antiproliferative activity against human cancer cell lines . Additionally, sulfonamide copper(II) chelates have exhibited antitumor activity . These findings suggest that 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide could also possess similar biological activities, which could be explored in future case studies.
安全和危害
This involves discussing the safety precautions that should be taken when handling the compound, its toxicity levels, and the hazards it presents.
未来方向
This involves discussing potential future research directions, such as new synthesis methods, applications, or investigations into its properties or reactivity.
属性
IUPAC Name |
2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-3-7-14(8-4-11)22-12(2)16(19)18-13-5-9-15(10-6-13)23(17,20)21/h3-10,12H,1-2H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTCMMCCWCMCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

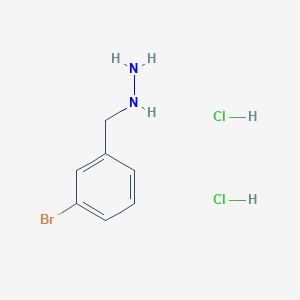
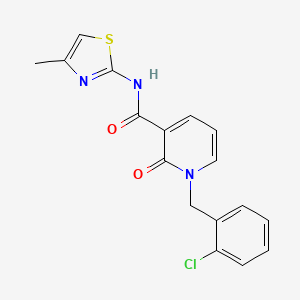
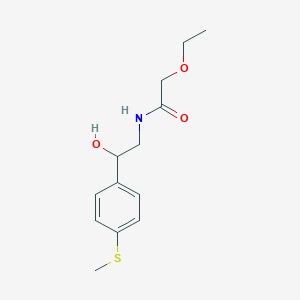
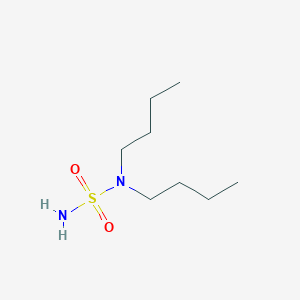
![1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3005582.png)
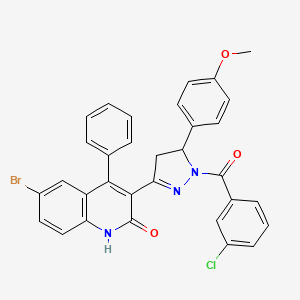
![3-Methylidene-N-(2-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3005585.png)
![3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B3005590.png)
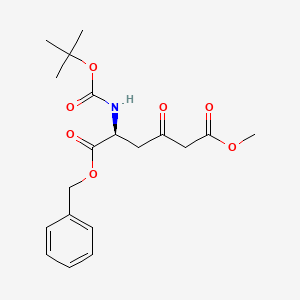
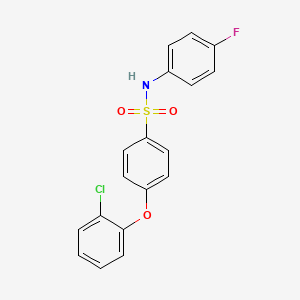
![N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide](/img/structure/B3005593.png)
